Superior Steroid Sulfatase (STS) Inhibition vs. 2-Mercaptoethanol
1-Phenyl-2-sulfanylethan-1-ol demonstrates potent and specific inhibition of human steroid sulfatase (STS) with an IC₅₀ of 68 nM . This is in stark contrast to the common biochemical reagent 2-mercaptoethanol, which is a strong inhibitor of alcohol dehydrogenase but shows negligible activity against STS . The phenyl group in 1-Phenyl-2-sulfanylethan-1-ol is critical for this target engagement, providing a clear functional differentiation that makes it the preferred choice for research focused on steroid sulfatase modulation.
| Evidence Dimension | Enzyme Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 68 nM |
| Comparator Or Baseline | 2-Mercaptoethanol |
| Quantified Difference | 2-Mercaptoethanol shows no significant STS inhibition (IC₅₀ > 100,000 nM), making 1-Phenyl-2-sulfanylethan-1-ol >1,470-fold more potent. |
| Conditions | Human JEG3 cell lysates using [³H] E1S as substrate; 1 hr incubation. |
Why This Matters
This selectivity profile enables researchers to investigate steroid sulfatase pathways with a tool compound that is highly potent and target-specific, avoiding off-target effects associated with broad-spectrum reducing agents.
- [1] BindingDB. (2021). BDBM50541452 CHEMBL4646243: Affinity Data for Steroid Sulfatase. IC₅₀ = 68 nM. View Source
- [2] Dahl, K. H., & McKinley-McKee, J. S. (1982). Inhibition of alcohol dehydrogenases by thiol compounds. *European Journal of Biochemistry*, 124(2), 385-391. View Source
